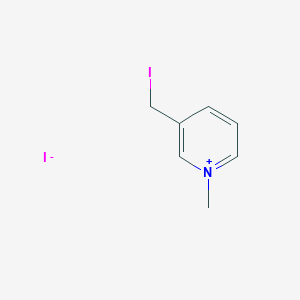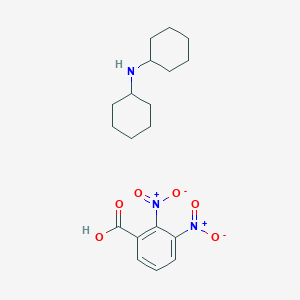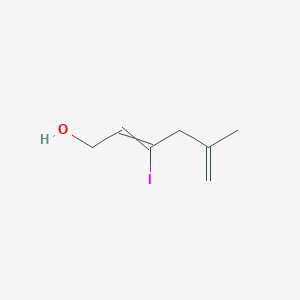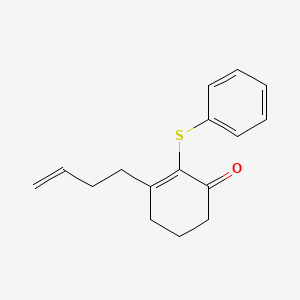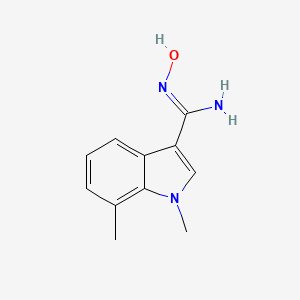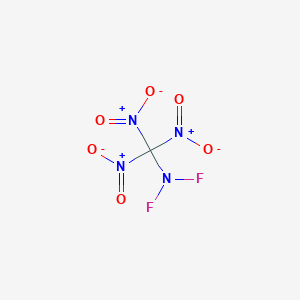
(Difluoroamino)trinitromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Difluoroamino)trinitromethane is a highly energetic compound known for its unique chemical structure and properties It contains a difluoroamino group and three nitro groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (difluoroamino)trinitromethane typically involves the reaction of polynitroalkanes with difluoroamine. One common method includes the reaction of tetranitromethane with difluoroamine under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and specific reagents such as metal fluorides (e.g., potassium fluoride and cesium fluoride) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to the specialized nature of the compound and its applications. the principles of large-scale synthesis would involve optimizing the reaction conditions and scaling up the laboratory procedures while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Difluoroamino)trinitromethane undergoes various chemical reactions, including substitution reactions. For example, it reacts with metal fluorides like potassium fluoride and cesium fluoride in DMF to substitute one nitro group with a fluorine atom, forming (difluoroamino)dinitrofluoromethane . Another reaction involves the use of lithium bromide in ethanol or DMF, which results in the formation of bromonitrofluoromethane rather than the expected bromo derivative .
Common Reagents and Conditions:
Metal Fluorides (KF, CsF): Used in DMF to facilitate substitution reactions.
Lithium Bromide (LiBr): Used in ethanol or DMF for specific substitution reactions.
Major Products:
(Difluoroamino)dinitrofluoromethane: Formed by substitution of one nitro group with a fluorine atom.
Bromonitrofluoromethane: Formed by reaction with lithium bromide.
Applications De Recherche Scientifique
(Difluoroamino)trinitromethane has several scientific research applications, particularly in the field of energetic materials. Its high energy content makes it suitable for use in explosives and propellants. The compound’s unique properties also make it a subject of interest in the development of new energetic materials with enhanced stability and performance .
Mécanisme D'action
The mechanism of action of (difluoroamino)trinitromethane involves its ability to undergo rapid decomposition and release a significant amount of energy. The presence of both difluoroamino and nitro groups contributes to its high reactivity and energy release. The compound’s molecular structure allows for the formation of coordination complexes, which play a crucial role in its chemical behavior . The amphoteric nature of the difluoroamino group enables it to participate in various chemical reactions, leading to the formation of highly energetic intermediates .
Comparaison Avec Des Composés Similaires
- (Difluoroamino)dinitromethane
- (Difluoroamino)nitromethane
- (Difluoroamino)trinitroethane
Comparison: (Difluoroamino)trinitromethane is unique due to the presence of three nitro groups and one difluoroamino group, which contribute to its high energy content and reactivity. Compared to similar compounds like (difluoroamino)dinitromethane and (difluoroamino)nitromethane, this compound exhibits higher stability and energy release due to the additional nitro groups . This makes it particularly valuable in applications requiring high-performance energetic materials.
Propriétés
Numéro CAS |
157066-33-6 |
|---|---|
Formule moléculaire |
CF2N4O6 |
Poids moléculaire |
202.03 g/mol |
Nom IUPAC |
N,N-difluoro-1,1,1-trinitromethanamine |
InChI |
InChI=1S/CF2N4O6/c2-4(3)1(5(8)9,6(10)11)7(12)13 |
Clé InChI |
BYSCXXYPUILHSM-UHFFFAOYSA-N |
SMILES canonique |
C(N(F)F)([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
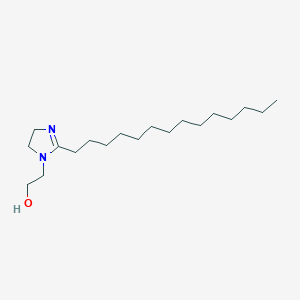
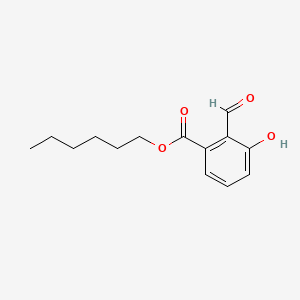
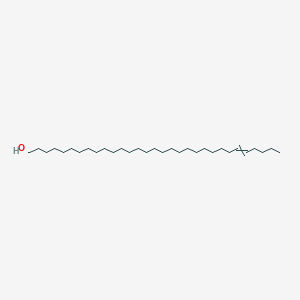
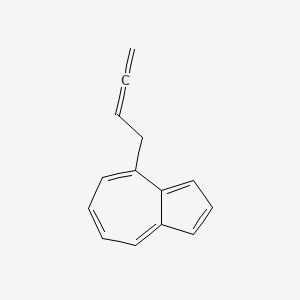
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
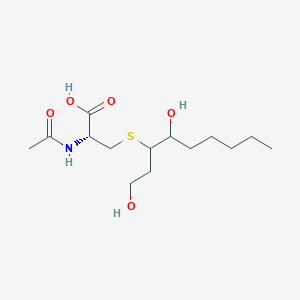
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
